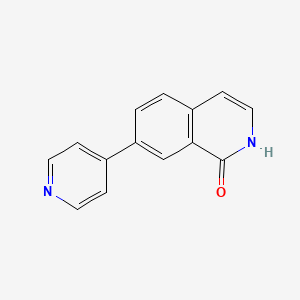
Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 It is a derivative of proline, an amino acid, and is characterized by the presence of an amino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-proline, which is commercially available.
Methylation: The carboxyl group of L-proline is esterified using methanol and an acid catalyst to form methyl L-prolinate.
Amination: The esterified product is then subjected to amination, where an amino group is introduced at the 4-position of the proline ring. This step often involves the use of ammonia or an amine derivative under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: The compound can also be reduced, particularly at the ester group, to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino derivatives.
科学的研究の応用
Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Methyl L-prolinate: Lacks the amino group at the 4-position.
4-Amino-L-proline: Lacks the methyl ester group.
Methyl (4S)-4-hydroxy-1-methyl-L-prolinate: Contains a hydroxyl group instead of an amino group.
Uniqueness: Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is unique due to the presence of both an amino group and a methyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1300698-39-8 |
|---|---|
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC名 |
methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChIキー |
XZEZSMRDPNRZNI-GEMLJDPKSA-N |
SMILES |
CN1CC(CC1C(=O)OC)N.Cl.Cl |
異性体SMILES |
CN1C[C@H](C[C@H]1C(=O)OC)N.Cl |
正規SMILES |
CN1CC(CC1C(=O)OC)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)
![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)


![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

